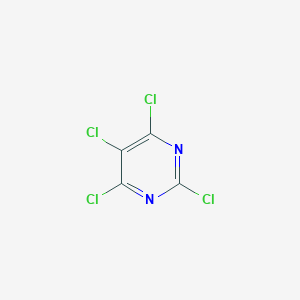

2,4,5,6-Tetrachloropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35123. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4,5,6-tetrachloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBHCMNXRKOJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061963 | |

| Record name | 2,4,5,6-Tetrachloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-40-1 | |

| Record name | 2,4,5,6-Tetrachloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Tetrachloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,5,6-Tetrachloropyrimidine CAS number 1780-40-1 properties

An In-depth Technical Guide to 2,4,5,6-Tetrachloropyrimidine (CAS: 1780-40-1) for Advanced Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the use of this compound. As a highly functionalized heterocyclic compound, it is a cornerstone intermediate for creating diverse molecular architectures, particularly in the pharmaceutical and agrochemical sectors. This document moves beyond a simple recitation of properties to provide actionable insights into its synthesis, reactivity, and practical application, grounded in established scientific principles and experimental evidence.

Core Compound Identity and Physicochemical Profile

This compound, also known as perchloropyrimidine, is a fully chlorinated derivative of the pyrimidine heterocycle.[1] Its structure is characterized by four chlorine atoms attached to the carbon atoms of the pyrimidine ring, rendering the molecule highly electrophilic and a versatile precursor for a multitude of derivatives.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Key Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 1780-40-1 | [1][2][3] |

| Molecular Formula | C₄Cl₄N₂ | [1][2][3] |

| Molecular Weight | 217.86 g/mol | [2][3][4] |

| Appearance | White to light yellow/orange powder or crystal | [2][5] |

| Melting Point | 65 - 70 °C | [2][6] |

| Boiling Point | 108 - 112 °C at 12 mmHg; 117 - 118 °C at 15 torr | [2][7][8] |

| Purity | ≥ 98% (GC) | [2][5] |

| Synonyms | Perchloropyrimidine, Tetrachloropyrimidine | [1][3][7] |

Synthesis of this compound

The industrial-scale synthesis of this compound typically involves the exhaustive chlorination of a pyrimidine precursor. A common and established method is the reaction of 5-chlorobarbituric acid with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst like dimethylaniline or diethylaniline.[8] This process transforms the hydroxyl groups of the barbituric acid derivative into chlorides.

Another patented method describes the reaction of chlorine gas with specific N-substituted 3-aminopropionitrile derivatives, often under UV irradiation, which proceeds to form the fully chlorinated pyrimidine ring.[8] The reaction can be controlled by temperature and duration to selectively produce either trichlorinated or the desired tetrachlorinated product.[8]

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound from a barbituric acid precursor, a common industrial approach.[8][9]

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound stems from the differential reactivity of its four chlorine atoms, which allows for sequential and site-selective functionalization. The electron-withdrawing nature of the two ring nitrogens activates the chlorine atoms towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic substitution is a primary transformation for this scaffold. The C4 and C6 positions are generally the most reactive towards nucleophiles, followed by the C2 position. The C5 chlorine is the least reactive. This reactivity hierarchy is crucial for designing multi-step syntheses.

-

Site-Selectivity: Studies have shown that reactions with nucleophiles like aryl sulfonamides or hydroxybenzaldehydes preferentially occur at the C4 position, yielding mono-substituted products.[10] The choice of nucleophile and reaction conditions can influence whether substitution proceeds to the C2 or C6 positions.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and sulfonamides, to introduce diverse functional groups.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful method for forming carbon-carbon bonds.[11] This enables the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine core.

-

Programmable Synthesis: By carefully controlling the stoichiometry of the boronic acid and the reaction conditions (catalyst loading, temperature), it is possible to achieve selective mono-, di-, tri-, or even tetra-arylation with excellent site-selectivity.[11]

-

Catalyst System: The choice of palladium catalyst, ligand, and base is critical for activating the C-Cl bonds, which are less reactive than their C-Br or C-I counterparts.[12] Electron-rich and sterically hindered phosphine ligands are often effective.[12]

Reactivity Map

This diagram illustrates the key reactive sites on the this compound core and the types of transformations they undergo.

Caption: Reactivity map for this compound functionalization.

Applications in Research and Development

The ability to selectively introduce multiple, distinct functional groups makes this compound a valuable building block in several high-value research areas.

-

Pharmaceutical Research: The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.[13][14] this compound is a key intermediate for creating libraries of substituted pyrimidines for screening against various biological targets, including kinases and receptors. It is used in the development of novel antiviral and anticancer agents.[2]

-

Agrochemicals: It serves as a precursor in the synthesis of advanced herbicides and fungicides.[2] The structural modifications enabled by this intermediate allow for the fine-tuning of biological activity and selectivity, contributing to the development of more effective and environmentally benign crop protection agents.[2]

-

Biochemical Studies: Its derivatives are utilized in biochemical assays to study enzyme inhibition and receptor binding, aiding fundamental research in molecular biology.[2]

Safety, Handling, and Hazard Profile

This compound is a hazardous substance that requires strict adherence to safety protocols. It is classified as acutely toxic, a skin and eye irritant, and may cause respiratory irritation.[1][3]

GHS Hazard Classification

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1][3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

| H411 | Toxic to aquatic life with long lasting effects | [1] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][15] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.[1][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7] Recommended storage temperature is between 2 and 8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Spill Response: In case of a spill, evacuate the area. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a labeled container for disposal.[1] For major spills, alert the appropriate emergency response team.[1]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

-

Skin: Wash off immediately with soap and plenty of water.[7]

-

Inhalation: Move the person to fresh air.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15] In all cases of exposure, seek immediate medical attention.[7]

-

Exemplary Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the mono-arylation of this compound at the C6 position, adapted from methodologies described in the literature.[11] This serves as a self-validating system that can be adapted for various arylboronic acids.

Objective: To synthesize 6-aryl-2,4,5-trichloropyrimidine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst (1-3 mol%)

-

Potassium Carbonate (K₂CO₃), 2M aqueous solution

-

Dioxane (anhydrous)

-

Ethyl acetate (for extraction)

-

Heptane (for chromatography)

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the arylboronic acid.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add anhydrous dioxane via syringe, followed by the 2M aqueous solution of K₂CO₃.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane gradient) to isolate the desired 6-aryl-2,4,5-trichloropyrimidine.[11]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. cohizon.com [cohizon.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4Cl4N2 | CID 15690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | 1780-40-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound(1780-40-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. US3506551A - 2,4,5-trichloropyrimidine and this compound - Google Patents [patents.google.com]

- 9. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physical and chemical properties of 2,4,5,6-Tetrachloropyrimidine

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5,6-Tetrachloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Polychlorinated Scaffold

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic and medicinal chemistry. The pyrimidine core is a ubiquitous motif in biologically active molecules, most notably as a fundamental component of nucleobases. The presence of four chlorine atoms on this core imparts a unique and highly exploitable reactivity profile. These electron-withdrawing chlorine atoms render the pyrimidine ring exceptionally susceptible to nucleophilic attack, transforming it into a versatile scaffold for the synthesis of a diverse array of substituted pyrimidines. This guide offers an in-depth exploration of the physicochemical properties, reactivity, and practical applications of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a starting material is paramount for its successful application in synthesis and research.

Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₄N₂ | [1][2] |

| Molecular Weight | 217.87 g/mol | [1][2] |

| Melting Point | 68-70 °C | [3] |

| Appearance | White to light yellow crystalline solid | N/A |

| Solubility | Insoluble in water, soluble in many organic solvents | N/A |

| CAS Number | 1780-40-1 | [1] |

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and for monitoring reaction progress.

| Spectrum Type | Key Features | Source(s) |

| ¹³C NMR | Provides information on the carbon skeleton. | [4] |

| Mass Spec (MS) | Shows a characteristic isotopic pattern for a molecule containing four chlorine atoms. | [1] |

| Infrared (IR) | Displays characteristic vibrations for the C-Cl and C-N bonds within the aromatic ring. | [1] |

| Raman | Provides complementary vibrational data. | [1] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, amplified by the inductive effect of the four chlorine atoms, makes the carbon atoms of the ring highly electrophilic and thus prone to attack by a wide range of nucleophiles.

Regioselectivity of Nucleophilic Substitution

A key feature of polychlorinated pyrimidines is the differential reactivity of the chlorine atoms at various positions. This allows for controlled, sequential substitutions. In the case of this compound, the general order of reactivity for nucleophilic substitution is:

C4/C6 > C2 > C5

This regioselectivity is a direct consequence of the electronic properties of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, and they can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the ring nitrogens (C2, C4, and C6). The chlorine at the C5 position is less activated towards substitution. The C4 and C6 positions are generally the most reactive.[5] This differential reactivity is a powerful tool, enabling the programmed synthesis of multi-substituted pyrimidines.[6]

Caption: General order of reactivity for nucleophilic substitution.

Typical Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chlorine atoms of this compound. These include:

-

Oxygen Nucleophiles (Alkoxides, Phenoxides): Reactions with alcohols and phenols, typically in the presence of a base, yield the corresponding alkoxy- and aryloxypyrimidines. The initial substitution occurs preferentially at the C4 position.[5][7]

-

Nitrogen Nucleophiles (Amines, Sulfonamides): Amines and sulfonamides readily displace the chlorine atoms, with the site of attack being highly selective. Aryl sulfonamides have been shown to react with this compound to give novel trichloropyrimidine-tagged sulfonamides.[6]

-

Sulfur Nucleophiles (Thiols): Thiols can also be used as nucleophiles to introduce thioether linkages.

The site-selective nature of these reactions allows for the synthesis of novel trichloropyrimidine hybrid derivatives.[6]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[8] this compound's ability to undergo sequential and regioselective substitutions makes it an invaluable starting material for building libraries of potential drug candidates.

For example, in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC), a related compound, 2,4,5-trichloropyrimidine, undergoes an initial SNAr reaction with an aminobenzamide derivative.[8] A second SNAr reaction at a different position allows for the introduction of another functional group, demonstrating the power of sequential substitutions on a polychlorinated pyrimidine core.[8] This highlights the general strategy of using these scaffolds to create complex, multi-substituted molecules with potential therapeutic applications.

Caption: General workflow for synthesizing complex pyrimidines.

Experimental Protocol: Nucleophilic Substitution with an Aryl Sulfonamide

The following is a representative protocol for the nucleophilic substitution of an aryl sulfonamide onto this compound, based on published methodologies.[6]

Objective: To synthesize a novel trichloropyrimidine-tagged sulfonamide via a site-selective nucleophilic substitution reaction.

Materials:

-

This compound (TCP)

-

Aryl sulfonamide

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl sulfonamide (1.0 equivalent) and the anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 15-30 minutes to ensure complete deprotonation of the sulfonamide.

-

Addition of Tetrachloropyrimidine: While maintaining the inert atmosphere, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction should be monitored by TLC. Gentle heating may be required for less reactive sulfonamides.

-

Workup: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired trichloropyrimidine-tagged sulfonamide.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear protective clothing, chemical-resistant gloves, and safety goggles.[9][10]

-

Ventilation: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][12] Keep containers tightly sealed.[9]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a suitable, labeled container for disposal.[9]

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[11][13] If inhaled, move to fresh air.[12] Seek medical attention in all cases of exposure.

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.[9][10][11][12][13]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly the regioselectivity of its nucleophilic substitution reactions, provides a reliable platform for the construction of complex, multi-substituted pyrimidine derivatives. For researchers and scientists in drug development, a thorough understanding of the principles outlined in this guide is essential for leveraging the full synthetic potential of this important heterocyclic scaffold.

References

- 1. This compound | C4Cl4N2 | CID 15690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 14121-36-9 [chemicalbook.com]

- 4. This compound(1780-40-1) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cohizon.com [cohizon.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Solubility of 2,4,5,6-Tetrachloropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4,5,6-tetrachloropyrimidine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its determination. It includes detailed experimental protocols for established solubility measurement techniques and discusses the general principles governing the solubility of pyrimidine derivatives. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is a versatile chlorinated heterocyclic compound that serves as a fundamental building block in the synthesis of a wide range of biologically active molecules, including herbicides, fungicides, and antiviral agents.[1] Its chemical structure, characterized by four chlorine atoms attached to the pyrimidine ring, offers multiple reactive sites for nucleophilic substitution, making it a valuable precursor for creating diverse chemical libraries.[2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation.

While qualitative statements regarding its solubility, such as being immiscible in water, are available, precise quantitative data in common organic solvents is not readily found in scientific literature. This guide addresses this knowledge gap by providing detailed methodologies for researchers to determine the solubility of this compound in solvents relevant to their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1780-40-1 | [3][4][5] |

| Molecular Formula | C₄Cl₄N₂ | [3][4][6] |

| Molecular Weight | 217.87 g/mol | [4][6] |

| Melting Point | 65 - 70 °C | [1] |

| Boiling Point | 108 - 112 °C (at 12 mmHg) | [1] |

| Appearance | White to light yellow or light orange powder or crystals | [1] |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To address the absence of readily available data, this section provides detailed protocols for three common methods for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dried solute / Volume of saturated solution taken) x 100

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorption spectrum. It involves creating a calibration curve of absorbance versus concentration and then using the absorbance of a saturated solution to determine its concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

-

After equilibration, filter the saturated solution.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or in complex mixtures.

Methodology:

-

Method Development and Calibration:

-

Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound, including selection of the column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare and filter a saturated solution as described in the gravimetric method (Section 4.1.1 and 4.1.2).

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution by applying the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Role of this compound in Synthesis

This diagram illustrates the role of this compound as a versatile building block in the synthesis of more complex, functionalized molecules through nucleophilic substitution reactions.

Caption: Synthetic utility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for gravimetric, UV/Vis spectrophotometric, and HPLC methods offer reliable approaches for generating accurate solubility data. Understanding the solubility of this versatile building block is essential for its efficient application in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The provided workflows and diagrams serve as a clear visual aid for the experimental and synthetic processes involving this compound.

References

In-Depth Technical Guide to the Spectral Analysis of 2,4,5,6-Tetrachloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,5,6-tetrachloropyrimidine (CAS No: 1780-40-1), a key intermediate in synthetic organic chemistry. The following sections detail its mass spectrometry, infrared spectroscopy, and ¹³C Nuclear Magnetic Resonance data, along with the experimental protocols for their acquisition.

Core Spectral Data

The structural elucidation of this compound, a molecule with the formula C₄Cl₄N₂, relies on the combined interpretation of various spectroscopic techniques. This guide presents the key spectral data in a structured format to facilitate analysis and comparison.

Mass Spectrometry Data

Mass spectrometry of this compound reveals a characteristic isotopic pattern due to the presence of four chlorine atoms. The primary fragmentation and their relative abundances are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 218 | High | [M+2]⁺ (Molecular ion with ²Cl₃³⁷Cl₁) |

| 216 | High | [M]⁺ (Molecular ion with ³⁵Cl₄) |

| 181 | Medium | [M-Cl]⁺ |

Note: The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) results in a complex isotopic cluster for the molecular ion and its fragments, providing a distinct fingerprint for this compound.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound, typically acquired using a KBr pellet, displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1550 | Strong | C=N stretching (pyrimidine ring) |

| ~1400 | Strong | C-C stretching (pyrimidine ring) |

| ~800-600 | Strong | C-Cl stretching |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the symmetry of the this compound molecule, the ¹³C NMR spectrum is expected to show two distinct signals corresponding to the different carbon environments within the pyrimidine ring.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~162 | C4, C6 |

| ~130 | C2, C5 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectral data. The following protocols outline standard procedures for the spectroscopic analysis of solid chlorinated compounds like this compound.

Sample Preparation for Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Grinding: A small amount of the solid sample (1-2 mg) is placed in an agate mortar and finely ground.

-

Mixing: Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the sample and KBr are thoroughly mixed by grinding.

-

Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer for analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sufficient amount of this compound (typically 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Instrument Setup: The NMR spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The number of scans is optimized to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

-

Oven Program: The temperature program is optimized to ensure good separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

-

Logical Workflow for Spectroscopic Characterization

The structural confirmation of a known compound or the elucidation of a new chemical entity follows a logical workflow that integrates various spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

commercial suppliers of 2,4,5,6-Tetrachloropyrimidine

An In-depth Technical Guide to the Commercial Sourcing and Quality Assessment of 2,4,5,6-Tetrachloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal building block in the synthesis of targeted therapeutics and advanced agrochemicals. The integrity of the final product is intrinsically linked to the quality of this starting material. This guide provides a comprehensive framework for navigating the commercial supplier landscape for this compound. It offers in-depth technical advice on supplier qualification, quality control, and best practices for handling and storage, empowering researchers and drug development professionals to make informed procurement decisions that safeguard the quality and reproducibility of their work.

Introduction to this compound: A Versatile Heterocyclic Intermediate

This compound (CAS No. 1780-40-1) is a highly reactive, chlorinated heterocyclic compound.[1] Its molecular structure, featuring four chlorine atoms attached to a pyrimidine ring, provides multiple sites for nucleophilic substitution, making it an exceptionally versatile intermediate in organic synthesis.[2]

Chemical and Physical Properties:

-

Molecular Formula: C₄Cl₄N₂[3]

-

Molecular Weight: 217.87 g/mol [3]

-

Appearance: White to light yellow or light orange powder or crystals.[1]

-

Melting Point: 65 - 70 °C[1]

-

Boiling Point: 108 - 112 °C (at 12 mmHg)[1]

The pyrimidine scaffold is a core component of DNA and RNA, and its derivatives are widely utilized in medicinal chemistry.[4] Consequently, this compound serves as a crucial starting material in the development of a range of pharmaceuticals, particularly antiviral and anticancer agents.[1] Its application extends to the agrochemical industry, where it is an intermediate in the synthesis of herbicides and fungicides.[1]

Given its role in the synthesis of high-value, biologically active molecules, the procurement of this compound of verifiable and consistent quality is of paramount importance. Impurities or batch-to-batch variability can significantly impact reaction yields, impurity profiles of subsequent intermediates, and the biological activity of the final compound.

The Commercial Supplier Landscape

The market for this compound consists of a mix of large chemical distributors and specialized manufacturers. These suppliers cater to a wide range of needs, from small-scale research quantities to bulk orders for process development and manufacturing.

Key Considerations for Supplier Selection:

-

Purity and Specification: Suppliers typically offer this compound with purities of 98% or higher, as determined by Gas Chromatography (GC).[5][6] It is crucial to obtain a detailed Certificate of Analysis (CoA) for each batch to verify its purity and impurity profile.

-

Documentation and Traceability: Reputable suppliers will provide comprehensive documentation, including a CoA, Safety Data Sheet (SDS), and information on the manufacturing process and quality management system.

-

Scale-up Capability: For drug development projects, it is essential to select a supplier who can provide consistent quality from research-scale to commercial-scale quantities.

-

Technical Support: A supplier with a strong technical support team can provide valuable assistance with product inquiries, handling instructions, and troubleshooting.

Profiles of Key Commercial Suppliers

The following is a non-exhaustive list of , compiled from publicly available information.

-

TCI America: A well-established supplier of research chemicals, offering this compound with a purity of >98.0% (GC).[6] Their products are available through distributors like Fisher Scientific.[7]

-

Santa Cruz Biotechnology: A global supplier of research reagents, providing this compound for proteomics and other life science research applications.[3]

-

BLD Pharm: A supplier of a wide range of chemical products, including this compound, for research and development.[8]

-

Chem-Impex International: A supplier of fine chemicals and intermediates, offering this compound with a purity of ≥ 98% (GC).[1]

-

CP Lab Safety: A distributor of laboratory chemicals, providing this compound with a minimum purity of 98% (GC).[5]

-

ChemicalBook: An online platform that lists multiple suppliers of this compound, offering a range of purities and quantities.[9]

Comparative Analysis of Supplier Specifications

| Supplier/Distributor | Purity Specification | Available Quantities | Notes |

| TCI America (via Fisher Scientific) | >98.0% (GC)[6] | Research to bulk | Established supplier with a strong distribution network. |

| Santa Cruz Biotechnology | Not specified | Research quantities | Focus on life science research applications. |

| BLD Pharm | Not specified | Research to bulk | Offers a broad portfolio of chemical products. |

| Chem-Impex International | ≥ 98% (GC)[1] | Not specified | Supplier of fine chemicals and intermediates. |

| CP Lab Safety | min 98% (GC)[5] | Gram quantities | Distributor of laboratory chemicals. |

Note: This table is based on publicly available information and may not be exhaustive. It is recommended to contact suppliers directly for the most up-to-date specifications and availability.

Technical Guide to Procurement and Quality Assessment

A systematic approach to supplier qualification and incoming quality control is essential to ensure the consistent quality of this compound.

Step-by-Step Supplier Qualification Protocol

-

Initial Screening: Identify potential suppliers based on their product specifications, scale-up capabilities, and reputation in the industry.

-

Request for Information (RFI): Contact shortlisted suppliers to request detailed product information, including a sample CoA, SDS, and information on their quality management system.

-

Sample Evaluation: Obtain a sample from the most promising supplier(s) for in-house quality control testing.

-

Analytical Testing: Perform a comprehensive analysis of the sample to verify its identity, purity, and impurity profile using the methods outlined in the following section.

-

Supplier Audit (for large-scale supply): For critical applications and large-volume procurement, consider conducting an audit of the supplier's manufacturing facility to assess their quality systems and manufacturing processes.

-

Approval and Monitoring: Once a supplier is approved, establish a program for ongoing monitoring of their product quality through batch-to-batch testing.

Recommended Analytical Methods for Quality Control

The following analytical techniques are recommended for the quality control of this compound:

-

Identity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Purity:

-

Gas Chromatography (GC) with Flame Ionization Detection (FID): To determine the purity and quantify impurities.

-

-

Physical Properties:

-

Melting Point: As an indicator of purity.

-

Appearance: Visual inspection for color and form.

-

Quality Control Workflow Diagram

Caption: Quality control workflow for incoming this compound.

Handling, Storage, and Safety Considerations

Proper handling and storage are crucial for maintaining the quality and ensuring the safety of this compound.

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

-

Storage:

-

Safety:

-

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, first-aid measures, and disposal.

-

Conclusion

The selection of a reliable commercial supplier for this compound is a critical step in the research and development of new pharmaceuticals and agrochemicals. By implementing a robust supplier qualification process, conducting thorough in-house quality control, and adhering to best practices for handling and storage, researchers and drug development professionals can ensure the quality and consistency of this vital building block, thereby enhancing the reliability and success of their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 1780-40-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 1780-40-1|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 1780-40-1 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound drying [f-granulator.com]

synthesis of 2,4,5,6-Tetrachloropyrimidine from barbituric acid

An In-depth Technical Guide to the Synthesis of 2,4,5,6-Tetrachloropyrimidine from Barbituric Acid and its Derivatives

This technical guide provides a detailed overview of the synthetic routes for producing this compound, a key intermediate in the development of various chemical and pharmaceutical products. The primary focus is on the synthesis starting from barbituric acid and its derivatives, outlining the necessary reagents, reaction conditions, and experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

The synthesis of this compound from barbituric acid is a multi-step process that involves the initial formation of an intermediate, 2,4,6-trichloropyrimidine, followed by a subsequent chlorination step. An alternative, more direct route involves the use of 5-chlorobarbituric acid. This guide will detail both pathways, providing comprehensive experimental protocols and quantitative data to facilitate replication and further research.

Pathway 1: Synthesis from 5-Chlorobarbituric Acid

A direct method for the production of this compound involves the reaction of 5-chlorobarbituric acid with phosphorus oxychloride in the presence of a tertiary amine catalyst, such as dimethylaniline or diethylaniline.[1] This process facilitates the substitution of the hydroxyl groups and the hydrogen at the 5-position with chlorine atoms.

Experimental Protocol

A typical procedure for this synthesis is as follows:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, place 5-chlorobarbituric acid.

-

Add an excess of phosphorus oxychloride (POCl₃), which also serves as the reaction solvent.

-

Introduce a catalytic amount of dimethylaniline or diethylaniline to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The resulting crude product is then purified by fractional distillation to yield this compound.

Pathway 2: Two-Step Synthesis from Barbituric Acid

This pathway involves two distinct stages: the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, followed by the chlorination of this intermediate to yield the final tetrachlorinated product.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

The conversion of barbituric acid to 2,4,6-trichloropyrimidine is a well-established industrial process.[2][3] It typically involves reacting barbituric acid with phosphorus oxychloride, followed by treatment with phosphorus pentachloride or a combination of phosphorus trichloride and chlorine gas.

-

First Reaction Step: Barbituric acid is reacted with phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent. This reaction can be performed in the presence or absence of a catalyst such as N,N-dimethylformamide or 1-methyl-2-pyrrolidone.[2][3] The mixture is heated to a temperature ranging from 70°C to the boiling point of the reaction mixture (approximately 115°C).[3]

-

Second Reaction Step: Following the initial reaction, phosphorus pentachloride (PCl₅) or, more commonly, a combination of phosphorus trichloride (PCl₃) and chlorine (Cl₂) gas is introduced into the reaction mixture.[2][3] This step is typically carried out at a temperature between 80°C and 120°C.[3]

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride and other volatile components are removed by distillation. The resulting 2,4,6-trichloropyrimidine is then purified by vacuum distillation.[2][3] This process typically yields a product that is essentially free of this compound.[2][3]

| Parameter | Value | Reference |

| Molar Ratio (Barbituric Acid : POCl₃) | 1 : 3 to 1 : 6 | [3] |

| Molar Ratio (Barbituric Acid : PCl₃) | 1 : 3.0 to 1 : 3.3 | [2] |

| Molar Ratio (Barbituric Acid : Cl₂) | 1 : 2.9 to 1 : 3.2 | [2] |

| Reaction Temperature (Step 1) | 70°C - 115°C | [3] |

| Reaction Temperature (Step 2) | 80°C - 120°C | [3] |

| Catalyst | Triethylamine, N,N-dimethylformamide, 1-methyl-2-pyrrolidone | [2] |

| Yield | 80% - 95% | [3] |

Step 2: Chlorination of 2,4,6-Trichloropyrimidine

The final step in this pathway is the introduction of a chlorine atom at the 5-position of the pyrimidine ring. This is achieved through a high-temperature chlorination reaction, often enhanced by ultraviolet (UV) irradiation.

-

The 2,4,6-trichloropyrimidine obtained from the previous step is placed in a reaction vessel suitable for high-temperature reactions and equipped with a gas inlet, a reflux condenser, and a UV lamp.

-

The reaction is heated to a temperature between 190°C and 220°C.[1]

-

An excess of gaseous chlorine is introduced into the reaction mixture while it is being irradiated with UV light.

-

The reaction is allowed to proceed for an extended period, typically 20 to 30 hours, to ensure the formation of this compound.[1]

-

Upon completion, the reaction mixture is cooled, and the crude product is purified by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Trichloropyrimidine (as an example) | [1] |

| Chlorinating Agent | Gaseous Chlorine (excess) | [1] |

| Reaction Temperature | 190°C - 220°C | [1] |

| Reaction Time | 20 - 30 hours | [1] |

| Catalyst/Initiator | Ultraviolet (UV) Irradiation | [1] |

| Yield | ~42% | [1] |

| Boiling Point of Product | 108°C - 110°C at 12 mm Hg | [1] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis of this compound from 5-Chlorobarbituric Acid.

Caption: Two-Step Synthesis of this compound from Barbituric Acid.

References

- 1. US3506551A - 2,4,5-trichloropyrimidine and this compound - Google Patents [patents.google.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

The Strategic Functionalization of 2,4,5,6-Tetrachloropyrimidine: A Technical Guide to Regioselective Chlorine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,4,5,6-Tetrachloropyrimidine

This compound stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its highly functionalized pyrimidine core, adorned with four reactive chlorine atoms, offers a versatile platform for the construction of complex molecular architectures. The inherent electronic properties of the pyrimidine ring, coupled with the electron-withdrawing nature of the chlorine substituents, render the molecule susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity of the chlorine atoms in this compound, offering a strategic framework for its selective functionalization.

Theoretical Underpinnings of Chlorine Reactivity

The regioselectivity of nucleophilic attack on the this compound ring is a direct consequence of the electronic distribution within the molecule. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, creating a π-deficient system. This electron deficiency is further amplified by the inductive and mesomeric effects of the four chlorine atoms.

The positions on the pyrimidine ring are not electronically equivalent. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, while the C2 position is flanked by both nitrogens. The C5 position is meta to the nitrogen atoms. This arrangement dictates the relative electrophilicity of the carbon atoms and, consequently, the reactivity of the attached chlorine atoms.

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided valuable insights into the electronic structure of polychlorinated pyrimidines. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and electrostatic potential maps can predict the most likely sites for nucleophilic attack. For 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, indicating its higher susceptibility to nucleophilic attack compared to the C2 position.[1] This principle generally extends to this compound, where the C4 and C6 positions are the most electrophilic.

The stability of the Meisenheimer intermediate, formed upon nucleophilic attack, is a critical factor in determining the reaction pathway. Attack at the C4 or C6 position allows for the delocalization of the negative charge onto one of the ring nitrogen atoms, forming a relatively stable intermediate. Attack at the C2 position also allows for charge delocalization onto both adjacent nitrogen atoms. In contrast, attack at the C5 position results in a less stable intermediate, as the negative charge cannot be effectively delocalized onto the nitrogen atoms.

Hierarchy of Chlorine Reactivity: A Positional Analysis

The reactivity of the chlorine atoms in this compound follows a well-defined hierarchy, enabling a stepwise and controlled functionalization of the pyrimidine core.

1. The Highly Reactive C4 and C6 Positions

The chlorine atoms at the C4 and C6 positions are the most labile and are readily displaced by a wide range of nucleophiles. This heightened reactivity is attributed to the strong activation by the para and ortho nitrogen atoms, respectively, which effectively stabilize the resulting Meisenheimer complex.

2. The Moderately Reactive C2 Position

The chlorine atom at the C2 position exhibits moderate reactivity, being less susceptible to nucleophilic attack than those at C4 and C6. While flanked by two nitrogen atoms, steric hindrance and electronic factors can influence its displacement. Selective substitution at the C2 position often requires more forcing reaction conditions or the use of specific catalytic systems.

3. The Unreactive C5 Position

Under typical SNAr conditions, the chlorine atom at the C5 position is generally considered unreactive.[2] Its meta relationship to the ring nitrogens results in poor stabilization of the Meisenheimer intermediate. Functionalization at this position typically requires alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions.

The established order of reactivity for nucleophilic aromatic substitution on this compound is therefore:

C4/C6 > C2 > C5

This differential reactivity is the cornerstone of the selective synthesis of polysubstituted pyrimidine derivatives.

Strategic Synthesis and Functionalization Protocols

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of polychlorinated pyrimidines involves the chlorination of barbituric acid or its derivatives. The following protocol is a representative procedure for the synthesis of the trichloro-analogue, which can be adapted for the tetrachloro-derivative by using 5-chlorobarbituric acid as the starting material.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [3][4]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl3)

-

Phosphorus trichloride (PCl3)

-

Chlorine (Cl2)

-

N-methylpyrrolidone (catalyst)

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add barbituric acid (1 mol) and phosphorus oxychloride (23.2 mol).

-

Add a catalytic amount of N-methylpyrrolidone (10 g for 4 mol of barbituric acid).

-

Heat the mixture to 75 ± 5 °C.

-

After stirring for 7 hours, simultaneously add phosphorus trichloride (12.0 mol) and introduce chlorine gas (11.8 mol).

-

Maintain the reaction at reflux for 1 hour after the addition is complete.

-

After the reaction is complete, remove the excess phosphorus trichloride by distillation.

-

The crude product is then purified by vacuum distillation to yield 2,4,6-trichloropyrimidine.

Self-Validation: The purity of the final product should be confirmed by gas chromatography (GC) and its identity verified by spectroscopic methods (NMR, IR, MS). The absence of the starting material and partially chlorinated intermediates is indicative of a successful reaction.

Selective Functionalization of the C4 and C6 Positions

The high reactivity of the C4 and C6 chlorine atoms allows for their selective substitution under relatively mild conditions. A wide array of nucleophiles, including amines, alkoxides, and thiols, can be employed.

Experimental Protocol: Selective C4/C6 Amination [5]

Materials:

-

2,4,6-Trichloropyrimidine (or a 2,4-dichloro-derivative)

-

Desired amine (primary or secondary)

-

Palladium precursor (e.g., Pd(dba)2)

-

Phosphine ligand (e.g., DavePhos)

-

Strong, non-nucleophilic base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (2-5 mol%), phosphine ligand (4-10 mol%), and base (1.2-1.5 equivalents).

-

Add the chloropyrimidine (1.0 equivalent) and the amine (1.2-2.0 equivalents).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

The filtrate is then concentrated and the product purified by column chromatography.

Causality Behind Experimental Choices: The use of a palladium catalyst and a phosphine ligand in the Buchwald-Hartwig amination allows for the efficient formation of the C-N bond under conditions where a catalyst-free SNAr might be sluggish or non-selective. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing as a nucleophile.

Selective Functionalization of the C2 Position

Displacement of the chlorine atom at the C2 position typically requires more forcing conditions or a substrate that is electronically biased to favor C2 attack. For instance, the presence of an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[1]

Experimental Protocol: C2-Selective Alkoxylation of a C6-Substituted Dichloropyrimidine [6]

Materials:

-

2,4-Dichloro-6-(substituent)pyrimidine

-

Desired alcohol

-

Sodium hydride (NaH)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in the anhydrous solvent.

-

Slowly add the alcohol (1.0 equivalent) and stir the mixture at room temperature until hydrogen evolution ceases.

-

Add a solution of the 2,4-dichloro-6-(substituent)pyrimidine (1.0 equivalent) in the anhydrous solvent.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol relies on the principle of directing group effects. The electron-donating substituent at C6 increases the electron density at the C4 position, thereby deactivating it towards nucleophilic attack and favoring substitution at the more electrophilic C2 position.

Functionalization of the C5 Position

As previously mentioned, the C5 chlorine is largely unreactive towards SNAr. However, recent advances in palladium-catalyzed cross-coupling reactions have enabled the functionalization of this position.

Methodology Insight: Palladium-Catalyzed C5-Arylation [7]

Recent studies have demonstrated the feasibility of C5-arylation of 2-aminopyrimidines using palladium catalysis. This approach involves a C-H activation strategy, where a directing group guides the palladium catalyst to the C5 position, enabling the formation of a new carbon-carbon bond. While not a direct substitution of the C5-chloro group, this methodology provides a valuable route to functionalize this otherwise inert position.

Data Presentation: A Comparative Overview of Nucleophilic Substitutions

The following table summarizes the regioselectivity observed in the reaction of various nucleophiles with polychlorinated pyrimidines.

| Nucleophile | Substrate | Major Product(s) | Reaction Conditions | Yield (%) | Reference(s) |

| Aryl Sulfonamides | This compound | C4- and C2-substituted | Optimized conditions | Good to high | [2] |

| Hydroxybenzaldehydes | This compound | C4-substituted | Not specified | Good | [2] |

| Primary/Secondary Amines | 2,4-Dichloropyrimidine | C4-substituted | Catalyst-free, high temp. | Moderate | [5] |

| Primary/Secondary Amines | 2,4-Dichloropyrimidine | C4-substituted | Pd-catalyzed (Buchwald-Hartwig) | High | [5] |

| Tertiary Amines | 5-EWG-2,4-Dichloropyrimidine | C2-substituted | Mild conditions | Moderate to excellent | [8] |

| Alkoxides | 6-EDG-2,4-Dichloropyrimidine | C2-substituted | Reflux | Good | [1][6] |

Visualizing Reaction Pathways and Workflows

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of SNAr on a polychloropyrimidine.

Experimental Workflow for Selective Amination

Caption: Workflow for a palladium-catalyzed selective amination.

Conclusion: A Gateway to Molecular Diversity

The nuanced reactivity of the chlorine atoms in this compound provides a powerful toolkit for the synthetic chemist. By understanding the underlying electronic principles and leveraging the established hierarchy of reactivity, researchers can strategically and selectively introduce a diverse array of functional groups onto the pyrimidine scaffold. This guide has outlined the theoretical basis for this selectivity, provided detailed experimental protocols for key transformations, and presented a framework for the rational design of synthetic routes. The mastery of these principles opens the door to the efficient construction of novel compounds with potential applications in drug discovery and materials science, underscoring the enduring importance of this compound as a versatile synthetic intermediate.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 7. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Tetrachloropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. Among these, tetrachloropyrimidine derivatives have emerged as a class of molecules with significant therapeutic potential, demonstrating a broad spectrum of activities, including anticancer and antimicrobial effects. This technical guide provides an in-depth exploration of the biological activities of tetrachloropyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.

Anticancer Activity of Tetrachloropyrimidine Derivatives

Tetrachloropyrimidine derivatives have shown promising anticancer activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected tetrachloropyrimidine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |

| 2 | MCF-7 (Breast Cancer) | 39.0 | [1] |

| 3 | MDA-MB-231 (Breast Cancer) | 35.1 | [1] |

| 4 | HeLa (Cervical Cancer) | Not Specified | [2] |

| 5 | LoVo (Colon Adenocarcinoma) | Not Specified | [2] |

| 6 | LoVo/DX (Resistant Colon Adenocarcinoma) | Not Specified | [2] |

| 7 | CCRF-CEM (Leukemic Lymphoblasts) | Not Specified | [2] |

| 8 | THP-1 (Human Monocytic) | Not Specified | [2] |

Note: Specific IC50 values for all listed cell lines for each tetrachloropyrimidine derivative were not available in the reviewed literature. Further focused studies are required to fully quantify the activity spectrum.

Signaling Pathways in Cancer

Tetrachloropyrimidine derivatives can exert their anticancer effects by modulating key signaling pathways.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Tetrachloropyrimidine derivatives have been investigated as potential EGFR inhibitors.

References

The Synthetic Versatility of 2,4,5,6-Tetrachloropyrimidine: A Gateway to Novel Pharmaceuticals and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Highly Reactive Scaffold

2,4,5,6-Tetrachloropyrimidine is a multifaceted heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2][3][4] Its pyrimidine core, a fundamental component of nucleic acids, provides a biologically relevant starting point for drug design.[5][6] The presence of four chlorine atoms renders the pyrimidine ring highly susceptible to nucleophilic substitution, allowing for the strategic and regioselective introduction of a wide array of functional groups. This high reactivity makes this compound an invaluable building block for the synthesis of complex molecules with diverse biological activities and material properties. This guide will delve into the core applications of this versatile scaffold, providing detailed synthetic protocols and mechanistic insights to empower researchers in their quest for novel discoveries.

Core Properties and Reactivity

This compound (C₄Cl₄N₂) is a white to light yellow crystalline solid with a molecular weight of 217.87 g/mol .[2][7] Its chemical structure, characterized by a pyrimidine ring fully substituted with chlorine atoms, is the key to its synthetic utility. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring creates a highly electron-deficient aromatic system, making it exceptionally reactive towards nucleophiles.[8]

The chlorine atoms at the 2, 4, and 6 positions are particularly labile and can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols.[9][10] This sequential and often regioselective substitution allows for the controlled construction of complex molecular architectures. The chlorine at the 5-position is generally less reactive, offering further opportunities for selective functionalization under more forcing conditions.

Applications in Pharmaceutical Research and Drug Development

The pyrimidine scaffold is a common motif in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[5][11] this compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and novel anti-infective agents.[12][13][14]

A Cornerstone in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics. The pyrimidine core of this compound is an ideal scaffold for designing potent and selective kinase inhibitors. By strategically substituting the chlorine atoms with various functional groups, researchers can create molecules that fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.[13][15]

For instance, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial PfGSK3 and PfPK6, kinases essential for the survival of the malaria parasite.[15] Furthermore, derivatives of this scaffold have been instrumental in the development of inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in non-small cell lung cancer (NSCLC).[16]

Experimental Protocol: Synthesis of a Disubstituted Pyrimidine Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the sequential nucleophilic substitution of this compound to generate a disubstituted pyrimidine core, a common starting point for kinase inhibitor synthesis.

Materials:

-